N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
The compound is relevant in the synthesis of potent antagonists such as CGRP receptor inhibitors, highlighting its application in developing therapies targeting migraine and related disorders. An enantioselective process has been developed for the preparation of a related CGRP receptor inhibitor, demonstrating the importance of stereochemistry in medicinal chemistry for enhancing drug efficacy and specificity (Cann et al., 2012).
Synthesis of Spirocyclic Dihydropyridines
Spirocyclic dihydropyridines, which can be synthesized through dearomatizing cyclization of related N-alkenyl pyridinecarboxamides, are of interest due to their potential drug-like features. This demonstrates the compound's role in generating novel heterocyclic structures that can be further elaborated for therapeutic applications (Senczyszyn et al., 2013).
Gas-Phase Rearrangement Studies
The compound's related analogs have been studied for their behavior under mass spectrometry, providing insights into gas-phase rearrangements and fragmentation processes. This is crucial for understanding the metabolism and stability of potential drug candidates, influencing their development and optimization (Qin, 2002).
Anti-acetylcholinesterase Activity
Derivatives of related piperidine compounds have been evaluated for their anti-acetylcholinesterase activity, a crucial target in the treatment of Alzheimer's disease. The modifications on the benzamide moiety significantly affect the activity, highlighting the importance of structural variations in designing inhibitors for neurological conditions (Sugimoto et al., 1990).
Lewis Basic Catalysis
The compound's framework has been applied in Lewis basic catalysis, demonstrating its utility in asymmetric synthesis. This is particularly relevant for the hydrosilylation of N-aryl imines, where high yields and enantioselectivities are achieved, underscoring its contribution to stereoselective chemical transformations (Wang et al., 2006).
Propriétés
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-18-8-2-3-14(16(18)21)15(20)17-11-12-6-9-19(10-7-12)24(22,23)13-4-5-13/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKYNSGGDMXXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.